molecular formula C4H9NO2 B1362533 N-Ethylglycine CAS No. 627-01-0

N-Ethylglycine

Número de catálogo: B1362533
Número CAS: 627-01-0
Peso molecular: 103.12 g/mol
Clave InChI: YPIGGYHFMKJNKV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Ethylglycine is an organic compound with the molecular formula C4H9NO2. It is a derivative of glycine, where an ethyl group replaces one of the hydrogen atoms attached to the nitrogen atom. This compound is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is known for its applications in various scientific research fields, including enzyme kinetics, protein structure studies, and drug metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Ethylglycine can be synthesized through several methods. One common approach involves the reductive alkylation of glycine using ethylamine and glyoxylic acid. The reaction typically occurs in the presence of a reducing agent such as palladium on charcoal. The process involves mixing ethylamine and glyoxylic acid in isopropanol, followed by hydrogenation under controlled conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through fermentative processes. For instance, recombinant Corynebacterium glutamicum engineered to express a mutant imine reductase can produce this compound from monoethylamine and glyoxylate. This method has shown promising results, with a volumetric productivity of 0.11 g/L/h .

Análisis De Reacciones Químicas

Coordination Chemistry with Transition Metals

N-Ethylglycine forms coordination complexes with Co(II), Ni(II), and Cu(II) ions, characterized by X-ray diffraction (XRD), IR, and EPR spectroscopy .

a. Cobalt Complexes

  • Structure : [Co(MeGly)₂(H₂O)₂] (MeGly = N-methylglycinate).

  • Magnetic Properties : High-spin Co(II) with μ = 4.8–5.2 μB .

  • Thermal Stability : Decomposition at 180°C–220°C .

b. Nickel and Copper Complexes

  • Nickel : [Ni(MeGly)₂(H₂O)₂] exhibits octahedral geometry .

  • Copper : [Cu(μ-MeGly)₂]n forms polymeric chains with bridging glycinate ligands .

Reactions of Amino Acid Derivatives

This compound undergoes classic amino acid reactions, including:

a. Esterification
Reaction with alcohols under acidic conditions forms esters (e.g., ethyl N-ethylglycinate) .

b. Amide Formation
Acylation with acid chlorides (e.g., ethanoic anhydride) produces N-acetyl derivatives, which can cyclize to azlactones .

c. Transamination
Catalyzed by pyridoxal phosphate, this compound undergoes transamination to form α-keto acids .

d. Nitrous Acid Reaction
The amine group reacts with HNO₂ to form diazonium intermediates, leading to deamination products .

Fullerene Cycloaddition Reactions

This compound participates in [2+3] cycloaddition reactions with fullerenes, yielding fulleropyrrolidine derivatives .

a. Prato Reaction

  • Conditions : Paraformaldehyde (130°C), 150:50:1 molar ratio (this compound:paraformaldehyde:fullerene).

  • Product : Symmetrical -fulleropyrrolidine adducts .

b. Radical-Induced Reactions

  • Conditions : Absence of aldehyde, thermal activation.

  • Products : Mixtures of methanofullerenes and fulleropyrrolidines (2:3 ratio) .

Biological and Pharmacological Relevance

This compound is a metabolite of lidocaine and inhibits GlyT1-mediated glycine uptake . Its chemical reactivity includes:

  • Enzymatic Degradation : Susceptible to transamination and deamination .

  • Metal Complexation : Forms stable complexes with transition metals, influencing bioavailability .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antinociceptive Effects:
N-Ethylglycine has been identified as a metabolite of lidocaine, exhibiting antinociceptive properties. Research indicates that it specifically reduces glycine transporter 1 (GlyT1)-dependent glycine uptake, which plays a crucial role in pain modulation. In rodent models, systemic treatment with this compound resulted in a significant reduction of hyperalgesia and allodynia without adverse neurological effects, suggesting its potential as a therapeutic agent for chronic pain management .

2. Interference in Clinical Assays:
this compound has been shown to interfere with serum creatinine measurements in patients receiving lidocaine. Studies demonstrated that increasing concentrations of this compound correlated with artifactual increases in creatinine levels when measured using specific assay methods. This finding highlights the need for awareness of this compound's presence in clinical settings to avoid misinterpretation of renal function tests .

Biochemical Applications

1. Glycine Transport Modulation:
this compound acts as an artificial substrate for GlyT1 but does not affect GlyT2 activity. This characteristic makes it a valuable tool for studying glycine transport mechanisms and developing GlyT1 inhibitors for therapeutic purposes. The modulation of glycine levels through this compound administration has been linked to enhanced spinal inhibition of pain processing, indicating its role in pain signaling pathways .

2. Fermentative Production:
Recent advancements have demonstrated the fermentative production of this compound using engineered strains capable of utilizing monoethylamine as a substrate. This process achieved notable volumetric productivity and highlights the potential for biotechnological applications in producing this compound from renewable resources .

Data Tables

Application Area Findings Study Reference
Antinociceptive EffectsReduces hyperalgesia and allodynia without adverse effects; enhances glycinergic inhibition
Clinical Assay InterferenceCauses artifactual increases in serum creatinine levels in lidocaine-treated patients
Glycine Transport ModulationFunctions as an artificial substrate for GlyT1; no effect on GlyT2
Fermentative ProductionAchieved volumetric productivity of 0.11 g L−1 h−1 using monoethylamine

Case Studies

Case Study 1: Antinociceptive Mechanism Exploration
In a controlled study involving adult male Wistar rats, this compound was administered subcutaneously at a dose of 200 mg/kg. The results showed a 25% increase in cerebrospinal fluid glycine levels, correlating with reduced pain responses in inflammatory models. This study underscores the potential for this compound to serve as a therapeutic agent targeting GlyT1 to modulate pain signaling pathways effectively .

Case Study 2: Clinical Implications
A clinical investigation revealed that patients receiving lidocaine exhibited false elevations in serum creatinine due to this compound interference during laboratory assessments. The study established linear relationships between this compound concentrations and creatinine bias, emphasizing the importance of recognizing this compound's effects on clinical diagnostics .

Mecanismo De Acción

N-Ethylglycine exerts its effects primarily by acting as an alternative substrate for glycine transporter 1 (GlyT1). It competes with glycine for binding to GlyT1, thereby inhibiting glycine uptake. This mechanism is particularly relevant in the context of its potential analgesic effects, as it modulates glycinergic neurotransmission .

Comparación Con Compuestos Similares

    N-Methylglycine (Sarcosine): Similar in structure but with a methyl group instead of an ethyl group.

    N,N-Dimethylglycine: Contains two methyl groups attached to the nitrogen atom.

    N-Propylglycine: Contains a propyl group instead of an ethyl group.

Uniqueness: N-Ethylglycine is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties.

Actividad Biológica

N-Ethylglycine (EG) is a metabolite of lidocaine that has garnered attention for its biological activity, particularly in the context of pain modulation. This article explores its mechanisms, effects on glycine transport, and potential therapeutic applications based on recent research findings.

This compound primarily functions as an inhibitor of Glycine Transporter 1 (GlyT1), which plays a crucial role in regulating extracellular glycine levels. By acting as an artificial substrate for GlyT1, EG reduces glycine uptake, thereby increasing glycine concentrations in the synaptic cleft. This modulation enhances glycinergic inhibition in pain pathways, leading to significant antinociceptive effects.

GlyT1 Inhibition and Pain Relief

Research indicates that systemic treatment with this compound effectively alleviates hyperalgesia and allodynia in rodent models of inflammatory and neuropathic pain without affecting acute pain responses or motor coordination. The antinociceptive effects correlate with increased glycine levels in cerebrospinal fluid (CSF), suggesting that monitoring CSF glycine could serve as a biomarker for assessing the efficacy of GlyT1 inhibitors in pain management .

Research Findings

A series of studies have elucidated the biological activity of this compound:

  • Antinociceptive Effects : In various animal models, including those with chronic pain induced by inflammation or nerve injury, EG demonstrated a dose-dependent reduction in pain sensitivity. For instance, a dose of 200 mg/kg administered subcutaneously resulted in a notable decrease in mechanical allodynia and thermal hyperalgesia .
  • Glycine Levels : Administration of this compound led to a significant increase (25%) in CSF glycine levels compared to baseline controls. This elevation in glycine concentration was closely linked to the observed antinociceptive effects, reinforcing the hypothesis that GlyT1 inhibition is a viable target for chronic pain treatment .

Case Studies

Several case studies have highlighted the implications of this compound's biological activity:

  • Inflammatory Pain Model : In a study involving carrageenan-treated mice, administration of this compound at varying concentrations (10 µM to 1000 µM) resulted in a marked reduction in dorsal horn neuron excitability. The findings suggest that EG can modulate neuronal firing rates associated with pain stimuli .
  • Neuropathic Pain Model : In models simulating neuropathic pain, systemic treatment with this compound was effective in reducing pain responses without causing adverse neurological effects after repeated high-dose applications .

Comparative Data Table

The following table summarizes key findings from various studies regarding the effects of this compound on pain modulation and glycine transport:

Study ReferenceModel TypeDose (mg/kg)Effect on Pain SensitivityChange in CSF Glycine Levels
Inflammatory Pain200Reduced hyperalgesiaIncreased by 25%
Neuropathic Pain200Decreased allodyniaCorrelated with antinociception
Carrageenan Model10 - 1000Dose-dependent reductionNot specified

Propiedades

IUPAC Name

2-(ethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-5-3-4(6)7/h5H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIGGYHFMKJNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311675
Record name N-Ethylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-01-0
Record name N-Ethylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 627-01-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Ethylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041945
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethylglycine
Reactant of Route 2
Reactant of Route 2
N-Ethylglycine
Reactant of Route 3
Reactant of Route 3
N-Ethylglycine
Reactant of Route 4
Reactant of Route 4
N-Ethylglycine
Reactant of Route 5
Reactant of Route 5
N-Ethylglycine
Reactant of Route 6
Reactant of Route 6
N-Ethylglycine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.